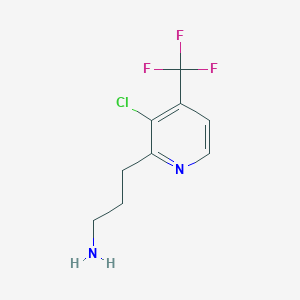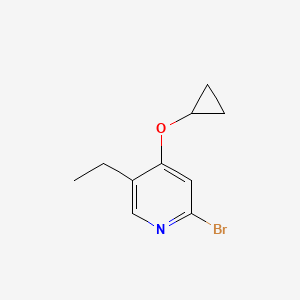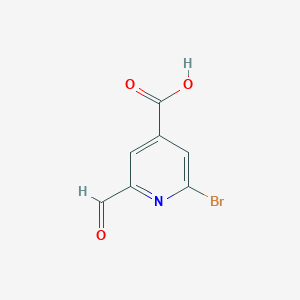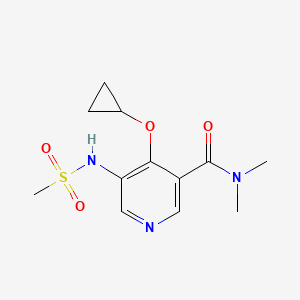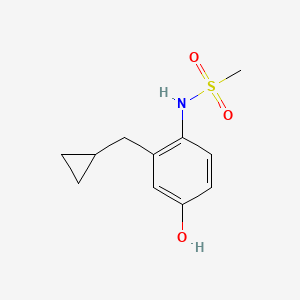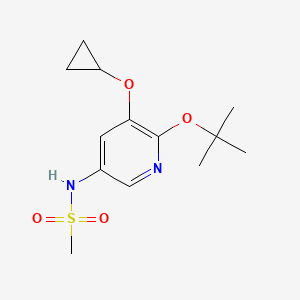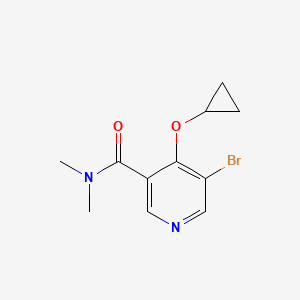
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol It is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and a dimethylnicotinamide moiety
Métodos De Preparación
The synthesis of 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps:
Cyclopropoxylation: The attachment of a cyclopropoxy group at the 4th position.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs .
Análisis De Reacciones Químicas
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group play crucial roles in binding to these targets, while the dimethylnicotinamide moiety influences the compound’s overall activity. The exact pathways and targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide include:
4-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide: Differing in the position of the bromine and cyclopropoxy groups.
5-Bromo-N,N-dimethylnicotinamide: Lacking the cyclopropoxy group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H13BrN2O2 |
|---|---|
Peso molecular |
285.14 g/mol |
Nombre IUPAC |
5-bromo-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)8-5-13-6-9(12)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
ZFCRSIITYXYWCW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


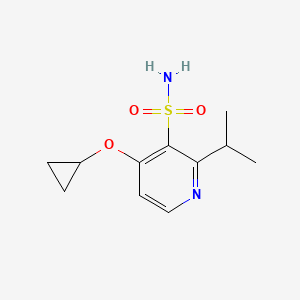
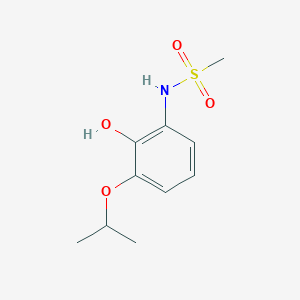
![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
